4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a xanthene core, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps. One common approach starts with the preparation of the xanthene core, followed by the introduction of the piperidine ring and the benzonitrile group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The xanthene core can interact with cellular components, leading to fluorescence, which is useful in imaging applications. The piperidine ring may interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Xanthene Derivatives: Compounds like fluorescein and rhodamine share the xanthene core and are used as fluorescent dyes.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are widely used in pharmaceuticals.
Benzonitrile Derivatives: Compounds like benzonitrile and its substituted forms are used in organic synthesis.
Uniqueness
4-(((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the xanthene core, piperidine ring, and benzonitrile group in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
4-[[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c29-17-20-9-11-21(12-10-20)18-32-19-22-13-15-30(16-14-22)28(31)27-23-5-1-3-7-25(23)33-26-8-4-2-6-24(26)27/h1-12,22,27H,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKXYAPBWJDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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